molecular formula C31H28N4O4 B063922 Elinafide CAS No. 162706-37-8

Elinafide

Katalognummer B063922
CAS-Nummer: 162706-37-8
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: QUNOQBDEVTWCTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elinafide is a symmetrical dimeric bis-naphthalimide compound and a topoisomerase II inhibitor with antineoplastic activity. It contains two neutral chromophores joined by a cationic linker and is capable of bis-intercalation at the TpG and CpA steps of the DNA hexanucleotide. This intercalation inhibits topoisomerase II activity, leading to DNA strand breakage and inhibition of DNA, RNA, and protein synthesis (Definitions, 2020).

Wissenschaftliche Forschungsanwendungen

The scientific research applications of Elinafide are primarily focused on its role in cancer treatment. Naphthalimides, the class of compounds to which Elinafide belongs, have demonstrated high antitumor activity against a variety of murine and human tumor cells. Elinafide's development followed the improvement of therapeutic properties of other naphthalimides like mitonafide and amonafide. Its intense in vitro and in vivo antitumor activity has led to its use in clinical trials for treating solid tumors. The history and development of Elinafide, including its synthesis and biological activity, are well-documented in this context (Braña Mf & A. Ramos, 2001).

Safety And Hazards

Elinafide is intended for R&D use only and not for medicinal, household, or other use . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

Eigenschaften

IUPAC Name

2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOQBDEVTWCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870082
Record name 2,2'-[Propane-1,3-diylbis(azanediylethane-2,1-diyl)]di(1H-benzo[de]isoquinoline-1,3(2H)-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elinafide

CAS RN

162706-37-8
Record name Elinafide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162706378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELINAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL580335SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elinafide
Reactant of Route 2
Reactant of Route 2
Elinafide
Reactant of Route 3
Reactant of Route 3
Elinafide
Reactant of Route 4
Reactant of Route 4
Elinafide
Reactant of Route 5
Reactant of Route 5
Elinafide
Reactant of Route 6
Reactant of Route 6
Elinafide

Citations

For This Compound
267
Citations
MF Braña, M Cacho, MA García… - Journal of medicinal …, 2004 - ACS Publications
Amonafide- and elinafide-related mono and bisintercalators, modified by the introduction of a π-excedent furan or thiophene ring fused to the naphthalimide moiety, have been …
Number of citations: 143 pubs.acs.org
S Gupta, K Paul - Journal of Molecular Liquids, 2023 - Elsevier
Elinafide is a bis-intercalating naphthalimide, but due to serious side effects, it has failed in clinical trials phase II. In light of this, we have modified the elinifide and synthesized the new …
Number of citations: 0 www.sciencedirect.com
MF Brana, A Ramos - Current Medicinal Chemistry-Anti-Cancer …, 2001 - ingentaconnect.com
… elinafide, showed intense in vitro and in vivo activity and is currently being used in clinical trials against solid tumors. In this paper, the history of elinafide … interest of elinafide, which …
Number of citations: 384 www.ingentaconnect.com
L González-Bulnes, J Gallego - Journal of the American Chemical …, 2009 - ACS Publications
… (A) Chemical structure of elinafide. (B) Schematic representation of a DNA−elinafide complex. The interactions between the amino groups of the elinafide linker and the O6 and N7 …
Number of citations: 36 pubs.acs.org
MF Brana, M Cacho, A Gradillas… - Current …, 2001 - ingentaconnect.com
… , elinafide treatment has resulted in not only tumor growth inhibition, but also in tumor regression and tumor-free survivors. Based on this dramatic antitumor activity, elinafide … of elinafide …
Number of citations: 606 www.ingentaconnect.com
G Bérubé - Current medicinal chemistry, 2006 - ingentaconnect.com
… several elinafide analogues containing a π-excedent furan ring that was introduced in the two possible orientations [9]. One of the analogues (2) was 2.5 fold more potent than elinafide …
Number of citations: 82 www.ingentaconnect.com
C Bailly, C Carrasco, A Joubert, C Bal, N Wattez… - Biochemistry, 2003 - ACS Publications
… In this series, the lead compounds elinafide and bisnafide … 2 ] identical to that of elinafide. Qualitative and quantitative binding … to that of the reference drug elinafide. Confocal microscopy …
Number of citations: 76 pubs.acs.org
L González‐Bulnes, J Gallego - Biopolymers, 2012 - Wiley Online Library
… The bisnaphthalimide cytotoxic agent elinafide exhibits a mixed DNA binding mode including groove-association and intercalation. We have compared the interaction of elinafide and …
Number of citations: 13 onlinelibrary.wiley.com
AD Johnson, R Zammit, J Vella, M Valentino… - Bioorganic …, 2019 - Elsevier
… We hypothesised that cross-fertilization of the naphthalimide scaffold with essential pharmacophore features of mitoxantrone and elinafide might result in promising new anticancer …
Number of citations: 15 www.sciencedirect.com
M Muth, V Hoerr, M Glaser, A Ponte-Sucre… - Bioorganic & medicinal …, 2007 - Elsevier
… In fact, both compounds exhibited very high in vivo and in vitro activity, and elinafide was … is, the unsubstituted bisnaphthalimide compound elinafide exhibited the highest antitumoral …
Number of citations: 45 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.